Cadmium nitrate tetrahydrate

Description

Properties

IUPAC Name |

cadmium(2+);dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRNHQSZSCVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

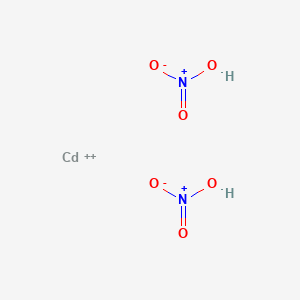

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH8N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892225 | |

| Record name | Cadmium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10022-68-1 | |

| Record name | Cadmium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cadmium nitrate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VEL5V5LC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Cadmium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cadmium nitrate (B79036) tetrahydrate, Cd(NO₃)₂·4H₂O. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed resource for researchers in materials science, chemistry, and pharmacology.

Introduction

Cadmium nitrate tetrahydrate is an inorganic compound that crystallizes as colorless, hygroscopic solids.[1] Its structural characterization is crucial for understanding its chemical properties and potential applications. This document outlines the detailed crystal structure, including unit cell parameters, atomic coordinates, and a thorough analysis of the coordination environment of the cadmium ion and the intricate hydrogen bonding network.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The seminal work by Matković and Ribar in 1963, later refined by Matković, Ribar, Zelenko, and Peterson in 1966, established the definitive structural parameters.[2][3]

Crystal System and Space Group

This compound crystallizes in the orthorhombic system.[2] The assigned space group is Fdd2 .[4]

Unit Cell Parameters

The unit cell dimensions, determined from X-ray diffraction data, are summarized in Table 1.

| Parameter | Value |

| a | 5.83 Å |

| b | 25.75 Å |

| c | 10.99 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1648.9 ų |

| Z | 8 |

| Data sourced from Matković and Ribar (1963).[2] |

Atomic Structure

The asymmetric unit of the this compound crystal contains one cadmium ion, two nitrate ions, and four water molecules.

Atomic Coordinates

The fractional atomic coordinates for the atoms in the asymmetric unit are presented in Table 2.

| Atom | Wyckoff Position | x | y | z |

| Cd | 8a | 0.2500 | 0.0000 | 0.0000 |

| N1 | 16b | 0.0000 | 0.0875 | 0.1472 |

| O1 | 16b | 0.0000 | 0.0417 | 0.2167 |

| O2 | 16b | 0.0000 | 0.1292 | 0.2000 |

| O3 | 16b | 0.0000 | 0.0917 | 0.0250 |

| O(H₂O)1 | 16b | 0.2500 | 0.0542 | -0.1500 |

| O(H₂O)2 | 16b | 0.2500 | -0.0542 | 0.1500 |

| Data sourced from the refinement by Matković, Ribar, Zelenko, and Peterson (1966).[3] |

Molecular Structure and Coordination

Cadmium Ion Coordination

The cadmium(II) ion is central to the structure and exhibits an eight-coordinate geometry. It is coordinated by four oxygen atoms from two bidentate nitrate groups and four oxygen atoms from four water molecules.[5] This coordination forms a distorted square antiprism.

Bond Lengths and Angles

The key bond lengths and angles within the coordination sphere of the cadmium ion and the nitrate groups are detailed in Tables 3 and 4, respectively.

Table 3: Selected Bond Lengths in Cd(NO₃)₂·4H₂O

| Bond | Length (Å) |

| Cd–O(NO₃) | 2.45 |

| Cd–O(H₂O) | 2.30 |

| N–O (bridging) | 1.26 |

| N–O (terminal) | 1.22 |

| Approximate values derived from crystallographic studies. |

Table 4: Selected Bond Angles in Cd(NO₃)₂·4H₂O

| Angle | **Value (°) ** |

| O(H₂O)–Cd–O(H₂O) | 78.4, 91.2, 144.3 |

| O(NO₃)–Cd–O(NO₃) | 51.5 |

| O–N–O | 117.5, 121.2, 121.3 |

| Approximate values derived from crystallographic studies. |

Hydrogen Bonding Network

An extensive network of hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the nitrate groups plays a crucial role in stabilizing the crystal lattice.[6][7][8] The water molecules act as hydrogen bond donors, while the nitrate oxygen atoms serve as acceptors. This network links the [Cd(H₂O)₄(NO₃)₂] units into a three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis of Single Crystals

Single crystals of this compound suitable for X-ray diffraction can be prepared by the slow evaporation of an aqueous solution of cadmium nitrate.[1]

Materials:

-

This compound (high purity)

-

Deionized water

Procedure:

-

Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean crystallizing dish.

-

Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the dish in a vibration-free environment at a constant, ambient temperature.

-

Colorless, well-formed crystals should appear within a few days to a week.

-

Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer (e.g., Bruker AXS SMART APEX)

-

Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation

-

A low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (typically 100 K or 293 K) during data collection.

Data Collection and Processing:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to the desired temperature to minimize thermal vibrations.

-

A series of diffraction images are collected over a range of crystal orientations.

-

The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques.

Visualizations

Cadmium Coordination Environment

The following diagram illustrates the coordination of the cadmium ion by the nitrate and water ligands.

Caption: Coordination environment of the Cd²⁺ ion.

Experimental Workflow

The logical flow from material synthesis to final structure analysis is depicted below.

Caption: Experimental workflow for crystal structure determination.

References

- 1. Cadmium nitrate - Wikipedia [en.wikipedia.org]

- 2. The Crystal Structure of this compound [hrcak.srce.hr]

- 3. scispace.com [scispace.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel hydrogen-bonded two- and three-dimensional networks generated from the reaction of metal nitrate hydrates (M = Cd, Co) with the bidentate linear ligand 4,4′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cadmium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and relevant experimental context.

Physical Properties

Cadmium nitrate tetrahydrate is a colorless, crystalline solid.[1] It is deliquescent, meaning it readily absorbs moisture from the air to form an aqueous solution.[2][3][4] The compound typically exists as hygroscopic orthorhombic crystals.[5][6]

A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | Cd(NO₃)₂·4H₂O[7][8] |

| Molecular Weight | 308.47 g/mol [9][10] |

| Appearance | Colorless to white crystalline solid[3][11][12] |

| Melting Point | 59.5 °C[2][5][13] |

| Boiling Point | 132 °C[2][3][8] |

| Density | 2.45 g/cm³[3][8][12] |

| Solubility in Water | 109.7 g/100 mL (0 °C)[2] |

| 126.6 g/100 mL (18 °C)[2] | |

| 139.8 g/100 mL (30 °C)[2] | |

| 320.9 g/100 mL (59.5 °C)[2] | |

| Other Solubilities | Soluble in acids, ammonia, alcohols, ether, and acetone.[2][3] |

Chemical Properties

This compound is a stable compound under normal conditions but is a strong oxidizer.[3][9] Contact with combustible or organic materials may lead to fire or explosion.[3]

| Property | Description |

| Stability | The product is stable under normal storage conditions.[7][9] |

| Reactivity | Strong oxidizer.[3] Reacts with reducing agents, organic materials, phosphorus, and copper.[3] |

| Incompatible Materials | Strong reducing agents, combustible materials, organic materials, copper, and metals.[3][9][14] |

| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of cadmium and nitrogen oxides.[9][15] |

Crystal Structure

X-ray crystallography studies have determined that in this compound, the cadmium(II) ions are at the center of an octahedral geometry.[2] The Cd²⁺ centers are coordinated with six oxygen ligands.[2] The structure is zero-dimensional and consists of Cd(NO₃)₂ clusters and O₂ clusters. Within the Cd(NO₃)₂ cluster, the cadmium atom is bonded to four oxygen atoms in a 4-coordinate geometry, with two shorter (2.26 Å) and two longer (2.30 Å) Cd-O bond lengths.[16]

Thermal Decomposition

Upon heating, this compound undergoes a multi-stage decomposition. Initially, it loses its water of crystallization. At higher temperatures (above 360 °C), it decomposes to form cadmium oxide (CdO) and releases nitrogen oxides.[3][15]

Caption: Thermal decomposition pathway of this compound.

Preparation

Cadmium nitrate is typically prepared by reacting cadmium metal, or its corresponding oxide, hydroxide, or carbonate, with nitric acid. The tetrahydrate form is then obtained through crystallization.[2][15]

Caption: Synthesis pathways for this compound.

Experimental Protocols

The following are standardized methods for the analysis of this compound, adapted from ACS Reagent Chemicals guidelines.[17]

Assay by Complexometric Titration

This method determines the purity of the this compound sample.

-

Principle: Cadmium ions (Cd²⁺) are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms a stable, water-soluble 1:1 complex with cadmium. A metallochromic indicator, xylenol orange, is used to detect the endpoint, which is signaled by a color change from red-purple to yellow.

-

Methodology:

-

Accurately weigh approximately 1.2 g of the this compound sample.

-

Dissolve the sample in about 100 mL of deionized water.

-

Add 15 mL of a hexamethylenetetramine buffer solution and 50 mg of the xylenol orange indicator mixture.

-

Titrate the solution with a standardized 0.1 M EDTA volumetric solution.

-

The endpoint is reached when the solution color changes from red-purple to a distinct yellow.

-

The concentration is calculated based on the stoichiometry of the reaction, where one milliliter of 0.1 M EDTA is equivalent to 0.03085 g of Cd(NO₃)₂·4H₂O.[17]

-

Determination of Insoluble Matter

This protocol quantifies the amount of insoluble impurities in the sample.

-

Principle: The sample is dissolved in water, and any insoluble material is separated by filtration, dried, and weighed.

-

Methodology:

-

Weigh a 20 g sample of this compound.

-

Dissolve the sample in 200 mL of deionized water.

-

Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.

-

Filter the hot solution through a tared, fine-porosity filtering crucible.

-

Wash the residue thoroughly with hot water until free of nitrates.

-

Dry the crucible and residue at 105 °C for one hour.

-

Cool in a desiccator and weigh. The mass of the residue represents the insoluble matter.

-

Analysis of Metallic Impurities by Atomic Absorption Spectroscopy (AAS)

This method is used to determine the concentration of trace metal impurities such as calcium, copper, lead, magnesium, and zinc.

-

Principle: The sample is dissolved to create a stock solution. This solution is then aspirated into the flame of an atomic absorption spectrometer. The amount of light absorbed by the atomized element at a specific wavelength is proportional to its concentration.

-

Methodology:

-

Sample Stock Solution Preparation: Dissolve 10.0 g of the sample with deionized water in a 100 mL volumetric flask and dilute to the mark (1 mL = 0.10 g).

-

Instrument Parameters: Set up the atomic absorption spectrometer according to the manufacturer's instructions for each element to be analyzed (e.g., specific wavelengths, slit widths, and fuel/oxidant mixtures like air/acetylene or nitrous oxide/acetylene).

-

Calibration: Prepare a series of standard solutions of known concentrations for each metal to be tested. Aspirate these standards into the AAS to generate a calibration curve.

-

Sample Analysis: Aspirate the prepared sample stock solution into the AAS and record the absorbance.

-

Calculation: Determine the concentration of each metallic impurity in the sample by comparing its absorbance to the calibration curve.

-

Disclaimer: this compound is highly toxic, a suspected carcinogen, and can cause genetic defects.[6][11][18] It is fatal if inhaled and toxic if swallowed.[11][18] All handling should be performed in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[7][14] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[6][7][11][14]

References

- 1. CAS 10022-68-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Cadmium nitrate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound (Cd(NO3)2•4H2O)-Crystalline - FUNCMATER [funcmater.com]

- 5. This compound [drugfuture.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | CdH8N2O10 | CID 56924536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. This compound - ProChem, Inc. [prochemonline.com]

- 13. chemicalpoint.eu [chemicalpoint.eu]

- 14. fishersci.com [fishersci.com]

- 15. Cadmium Nitrate | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Cadmium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O). The information presented herein is curated from scientific literature and is intended to support research and development activities where this compound is utilized.

Core Concepts of Thermal Decomposition

The thermal decomposition of cadmium nitrate tetrahydrate is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. The final solid product of this decomposition is cadmium oxide (CdO), a key precursor in various industrial applications, including the synthesis of catalysts, ceramics, and electronic materials. The gaseous byproducts primarily consist of water vapor, nitrogen dioxide (NO₂), and oxygen (O₂).

The decomposition pathway can be summarized by the following general reactions:

-

Dehydration: Cd(NO₃)₂·4H₂O(s) → Cd(NO₃)₂(s) + 4H₂O(g)

-

Decomposition: 2Cd(NO₃)₂(s) → 2CdO(s) + 4NO₂(g) + O₂(g)

It is important to note that the dehydration process itself can occur in multiple steps, with the formation of intermediate hydrates.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from thermal analysis studies of this compound. The data is compiled from various sources to provide a comparative overview.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) - Theoretical | Mass Loss (%) - Experimental | Gaseous Products | Solid Product | Reference |

| Melting and partial dehydration | 47-77 | 11.67 (for 2H₂O loss) | ~12 | H₂O | Cd(NO₃)₂·2H₂O | |

| Final dehydration | 77-180 | 23.35 (for total 4H₂O loss) | ~24 | H₂O | Cd(NO₃)₂ | |

| Decomposition of anhydrous salt | 360-450 | 41.5 (relative to anhydrous) | ~41 | NO₂, O₂ | CdO | [1] |

Note: Experimental values can vary depending on the experimental conditions such as heating rate and atmosphere.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps, which have been elucidated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

Stage 1: Melting and Initial Dehydration

The process begins with the melting of the tetrahydrate, which occurs concurrently with the loss of two water molecules to form cadmium nitrate dihydrate (Cd(NO₃)₂·2H₂O). This is an endothermic process observed in the temperature range of approximately 47-77°C.

Stage 2: Final Dehydration

Following the initial water loss, the remaining two water molecules are released, leading to the formation of anhydrous cadmium nitrate (Cd(NO₃)₂). This step is also endothermic and typically occurs in the temperature range of 77-180°C.

Stage 3: Decomposition of Anhydrous Cadmium Nitrate

The final stage involves the decomposition of the anhydrous salt into the solid residue, cadmium oxide (CdO), and the gaseous products, nitrogen dioxide (NO₂) and oxygen (O₂). This is a highly endothermic process that takes place at temperatures above 360°C.[1] The overall reaction for this stage is:

2Cd(NO₃)₂(s) → 2CdO(s) + 4NO₂(g) + O₂(g)

Caption: Experimental workflow for TGA/DSC analysis.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Sample Preparation:

-

Samples of the solid residue are collected after heating this compound to specific temperatures corresponding to the end of each decomposition stage identified by TGA.

-

The collected residues are finely ground to a homogenous powder.

-

-

Instrument Setup:

-

A powder X-ray diffractometer with a copper (Cu Kα) radiation source is used.

-

The instrument is calibrated using a standard reference material (e.g., silicon).

-

-

Data Acquisition:

-

The powdered sample is mounted on a sample holder.

-

The XRD pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

The obtained diffraction pattern (intensity vs. 2θ) is compared with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

-

Mass Spectrometry (MS) of Gaseous Products

Objective: To identify the gaseous species evolved during each stage of the thermal decomposition.

Methodology:

-

Instrument Setup: A mass spectrometer is coupled to the outlet of the TGA instrument (TGA-MS).

-

Data Acquisition:

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer.

-

Mass spectra are recorded at different temperatures corresponding to the mass loss events observed in the TGA.

-

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the detected ions is used to identify the gaseous products. For example, H₂O (m/z = 18), NO₂ (m/z = 46), and O₂ (m/z = 32).

-

The ion current for specific m/z values is plotted against temperature to show the evolution profile of each gaseous product.

-

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized by a combination of thermal analysis techniques. Understanding this pathway is crucial for controlling the synthesis of cadmium oxide and for the safe handling and application of cadmium nitrate in various scientific and industrial fields. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Solubility of Cadmium Nitrate Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium nitrate (B79036) tetrahydrate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of inorganic salts in non-aqueous media is critical.

Cadmium nitrate tetrahydrate, with the chemical formula Cd(NO₃)₂·4H₂O, is a colorless crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] While its solubility in water is well-documented, its behavior in organic solvents is less so, yet crucial for various applications, including synthesis and formulation development.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a key parameter for its use in non-aqueous systems. While extensive quantitative data is not widely available in the literature, existing information indicates solubility in several polar organic solvents. The following table summarizes the available qualitative and quantitative solubility data.

| Organic Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Methanol | CH₃OH | 5 g/L | Not Specified |

| Ethanol | C₂H₅OH | Soluble[3][4][5] | Not Specified |

| Acetone | C₃H₆O | Soluble[3][4][6][7] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble[3] | Not Specified |

| Ether | (C₂H₅)₂O | Soluble[6][8] | Not Specified |

| Ammonia | NH₃ | Soluble[5][6] | Not Specified |

Note: "Soluble" indicates that the source material qualitatively states solubility without providing specific quantitative values.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of inorganic salts in organic solvents, including gravimetric, spectroscopic, and chromatographic techniques.[9][10][11] The choice of method often depends on the specific solvent, the concentration range of interest, and the available analytical instrumentation.

Below is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is fundamental and can be adapted for various solvents.

2.1. Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[12][13]

Materials and Apparatus:

-

This compound

-

Organic solvent of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is often recommended.[9][10]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the saturated solution at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

To remove any remaining suspended particles, pass the supernatant through a syringe filter that is compatible with the organic solvent.

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Determine the mass of the saturated solution.

-

-

Solvent Evaporation and Solute Quantification:

-

Evaporate the solvent from the container in a well-ventilated fume hood. Gentle heating in a drying oven may be applied, ensuring the temperature is below the decomposition temperature of this compound.

-

Once the solvent has completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.

-

Express the solubility in grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

-

2.2. Alternative Methods

-

High-Performance Liquid Chromatography (HPLC): This method can be used for accurate concentration measurement, especially for low solubilities.[9][10] A calibration curve is prepared using standard solutions of known concentrations.

-

Headspace Gas Chromatography (HSGC): This is an indirect method where a volatile tracer is added to the solution. The change in the vapor-liquid equilibrium of the tracer is proportional to the salt concentration.[11][14]

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Determination of Solubility.

Logical Relationship of Solubility Determination Methods

Caption: Overview of Common Solubility Determination Methods.

References

- 1. chem.ws [chem.ws]

- 2. CAS 10022-68-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound [drugfuture.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Cadmium Nitrate | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 10022-68-1 [amp.chemicalbook.com]

- 8. Cadmium nitrate - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature and Storage of Cadmium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic and deliquescent properties of cadmium nitrate (B79036) tetrahydrate, a critical consideration for its handling, storage, and application in research and development. The document outlines the material's propensity to absorb atmospheric moisture, details experimental protocols for its characterization, and offers best practices for maintaining its integrity.

Introduction to the Hygroscopic Nature of Cadmium Nitrate Tetrahydrate

This compound, with the chemical formula Cd(NO₃)₂·4H₂O, is a colorless, crystalline solid.[1][2][3] A key physicochemical characteristic of this compound is its hygroscopic and deliquescent nature.[1][3] This means it readily attracts and absorbs moisture from the surrounding atmosphere, and upon absorbing a sufficient amount, it will dissolve in the absorbed water to form an aqueous solution.[4][5][6] This behavior is crucial to understand as it can significantly impact the material's purity, stability, and performance in various applications.

The hygroscopic nature of this compound necessitates stringent storage and handling protocols to prevent unwanted physical and chemical changes.[1][7] Exposure to ambient humidity can lead to caking, liquefaction, and potential degradation, thereby compromising experimental outcomes and product quality.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Cd(NO₃)₂·4H₂O | [2][3] |

| Molecular Weight | 308.48 g/mol | [3] |

| Appearance | Colorless or white crystalline solid | [2][3] |

| Hygroscopicity | Hygroscopic and deliquescent | [1][3] |

| Solubility in Water | Highly soluble | [2][3] |

Quantitative Analysis of Hygroscopicity

The hygroscopic behavior of a substance is quantified by its moisture sorption isotherm, which illustrates the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. The critical relative humidity (CRH) is a key point on this isotherm, representing the RH at which the material begins to rapidly absorb moisture from the atmosphere.[4]

Table 2: Critical Relative Humidity of Various Inorganic Salts at 30°C [4]

| Salt | Critical Relative Humidity (%) |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Ammonium Chloride | 77.2 |

| Ammonium Sulfate | 79.2 |

| Potassium Chloride | 84.0 |

| Potassium Nitrate | 90.5 |

| Potassium Sulfate | 96.3 |

Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of moisture absorption or desorption by a sample in a controlled environment of temperature and relative humidity.[8][9][10]

Principle

A sample is placed on a sensitive microbalance inside a chamber where the relative humidity is systematically varied in a stepwise manner at a constant temperature. The mass of the sample is continuously monitored until it reaches equilibrium at each RH step. The resulting data is used to generate a moisture sorption isotherm.[9][10]

Instrumentation

-

Dynamic Vapor Sorption Analyzer equipped with a microbalance.

-

Temperature and humidity control system.

-

Nitrogen gas supply (for dry gas stream).

-

Saturated salt solutions for calibration (e.g., NaCl, MgCl₂).[11]

Procedure

-

Instrument Calibration: Calibrate the DVS instrument according to the manufacturer's instructions. Verify the RH sensor accuracy using certified salt standards.[11]

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-15 mg) of this compound onto the sample pan.[12]

-

Drying: Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in predefined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold, for example, 0.002% per minute).[8]

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same incremental steps back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The instrument's software plots the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. From this plot, the critical relative humidity can be identified as the point of sharpest increase in moisture uptake.

Visualizing Hygroscopic Behavior and Handling

The following diagrams, generated using the DOT language, illustrate the process of moisture absorption by a hygroscopic solid and the recommended workflow for handling and storage of this compound.

Storage and Handling Recommendations

To maintain the quality and integrity of this compound, the following storage and handling procedures are imperative:

-

Storage Containers: The material should be stored in its original, tightly sealed container.[1] If the original container is compromised, the material should be transferred to a new, airtight container made of a non-reactive material.

-

Storage Environment: Store in a cool, dry, and well-ventilated area, away from sources of moisture.[1] A desiccator or a controlled low-humidity environment is highly recommended for long-term storage.

-

Handling: When in use, minimize the exposure of the material to the ambient atmosphere.[7] Weighing and handling should be performed as quickly as possible. For sensitive applications, handling within a glovebox with a controlled, low-humidity atmosphere is advisable.

-

Avoid Incompatibilities: Cadmium nitrate is an oxidizing agent and should be stored away from combustible materials, reducing agents, and metals.[11]

-

Personal Protective Equipment (PPE): Due to the toxicity of cadmium compounds, appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn at all times during handling. Work in a well-ventilated area or under a fume hood.

Conclusion

The hygroscopic and deliquescent nature of this compound is a critical factor that demands careful management in a laboratory setting. Understanding its propensity to absorb atmospheric moisture and implementing stringent storage and handling protocols are essential for ensuring the material's stability, purity, and the reliability of experimental results. The use of analytical techniques such as Dynamic Vapor Sorption is invaluable for quantitatively characterizing its hygroscopic behavior, providing the necessary data to inform appropriate storage conditions and handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can effectively mitigate the risks associated with the hygroscopic nature of this compound.

References

- 1. deliquescent - Environmental Health & Safety [tidjma.tn]

- 2. CAS 10022-68-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Cadmium nitrate - Wikipedia [en.wikipedia.org]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. Hygroscopy - Wikipedia [en.wikipedia.org]

- 6. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]

- 7. deliquescent - Environmental Health & Safety [tidjma.tn]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. mt.com [mt.com]

- 10. aqualab.com [aqualab.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to Cadmium Nitrate Tetrahydrate (CAS: 10022-68-1) for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, toxicological profile, and cellular impact of cadmium nitrate (B79036) tetrahydrate, tailored for the scientific community.

This technical guide provides a comprehensive examination of cadmium nitrate tetrahydrate (CAS Number: 10022-68-1), a compound of significant interest in various research and industrial applications. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its biological interactions. This compound is a colorless, crystalline solid that is highly soluble in water.[1] It is recognized as a potent carcinogen and environmental toxin, necessitating stringent safety measures in its handling and application.[2][3]

Core Physicochemical and Toxicological Data

A summary of the essential quantitative data for this compound is presented below, offering a clear comparison of its key properties.

| Property | Value | Reference(s) |

| Chemical Formula | Cd(NO₃)₂·4H₂O | [1] |

| Molecular Weight | 308.48 g/mol | [4][5] |

| Appearance | White, colorless, hygroscopic crystals | [1][6] |

| Melting Point | 59.5 °C (139.1 °F) | [6][7] |

| Boiling Point | 132 °C (269.6 °F) | [4][5] |

| Solubility in Water | 109.7 g/100 mL (0 °C), 126.6 g/100 mL (18 °C), 139.8 g/100 mL (30 °C), 320.9 g/100 mL (59.5 °C) | [6] |

| Oral LD50 (Rat) | 300 mg/kg | [4][5][8] |

| Oral LD50 (Mouse) | 100 mg/kg | [7] |

| Inhalation LC50 (Mouse) | 1925 ppm (4 hours) | [7][9] |

| Carcinogenicity | Known human carcinogen (Group 1 - IARC) | [2][3][4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible and accurate scientific investigation.

Synthesis of this compound

Cadmium nitrate is typically synthesized by the reaction of cadmium metal, oxide, hydroxide (B78521), or carbonate with nitric acid, followed by crystallization.[6][10]

Materials:

-

Cadmium oxide (CdO)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

Procedure:

-

In a well-ventilated fume hood, carefully add cadmium oxide to a beaker containing concentrated nitric acid. The reaction is exothermic and will produce heat.

-

Stir the mixture gently until the cadmium oxide is completely dissolved. The resulting solution is cadmium nitrate.

-

If necessary, filter the solution to remove any insoluble impurities.

-

Gently heat the solution to concentrate it.

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization of this compound.

-

Collect the crystals by filtration.

-

The crystals can be washed with a small amount of cold distilled water and then dried in a desiccator.

Purification of this compound

A high degree of purity can be achieved through a precipitation and recrystallization method.[11]

Materials:

-

Crystalline cadmium nitrate

-

Distilled water

-

Sodium hydroxide (NaOH) solution

-

Nitric acid (HNO₃)

Procedure:

-

Dissolve the crystalline cadmium nitrate in distilled water.

-

With continuous stirring, add a dilute aqueous solution of sodium hydroxide. This will precipitate cadmium hydroxide, which can co-precipitate some metal impurities.

-

Separate the cadmium hydroxide precipitate by filtration.

-

Adjust the pH of the remaining cadmium nitrate solution to 2 with nitric acid.

-

Evaporate the solution to increase its concentration.

-

Cool the solution to induce crystallization of purified this compound.

-

Isolate the purified crystals by centrifugation and dry them.

Quantitative Analysis by Complexometric Titration

The purity of this compound can be determined by complexometric titration with EDTA.[12]

Materials:

-

This compound sample (accurately weighed)

-

Distilled water

-

Hexamethylenetetramine reagent solution

-

Xylenol orange indicator mixture

-

0.1 M EDTA volumetric solution

Procedure:

-

Accurately weigh approximately 1.2 g of the this compound sample and dissolve it in about 100 mL of distilled water.

-

Add 15 mL of the hexamethylenetetramine reagent solution and 50 mg of the xylenol orange indicator mixture.

-

Titrate the solution with a standardized 0.1 M EDTA volumetric solution.

-

The endpoint is indicated by a color change from red-purple to yellow.

-

Calculate the percentage of this compound in the sample based on the volume of EDTA solution used.

Cellular and Molecular Impact: Signaling Pathways

Cadmium is a known disruptor of cellular signaling, and its effects are often mediated through the generation of reactive oxygen species (ROS) and interference with calcium signaling.[13] This can lead to a variety of cellular responses, including apoptosis, altered gene expression, and carcinogenesis.[14]

Cadmium-Induced Cellular Stress and Signaling

The following diagram illustrates the central role of cadmium in inducing cellular stress and activating downstream signaling cascades.

Caption: Cadmium nitrate dissociates to release Cd²⁺ ions, which induce oxidative stress (ROS) and disrupt Ca²⁺ signaling, activating pathways like MAPK, NF-κB, and p53, leading to apoptosis or carcinogenesis.

Experimental Workflow for Investigating Cadmium's Effect on a Signaling Pathway

The following diagram outlines a typical experimental workflow for studying the impact of this compound on a specific cellular signaling pathway, for instance, the MAPK pathway.

Caption: A standard workflow for assessing the impact of cadmium nitrate on cellular signaling pathways, from cell treatment to data analysis.

Applications in Research and Drug Development

While this compound itself is not used as a therapeutic agent due to its high toxicity, it is a valuable tool in toxicological research and in the development of countermeasures for heavy metal poisoning. Its ability to induce specific cellular stress responses allows researchers to study the mechanisms of metal-induced carcinogenesis and to screen for potential protective agents.[2][15]

In the context of drug development, understanding the signaling pathways disrupted by cadmium can inform the design of therapies for diseases where these pathways are dysregulated. For example, insights into cadmium's activation of the MAPK pathway could be relevant to cancer research.[16][17] Furthermore, cadmium-containing nanoparticles, such as quantum dots, are being explored for their potential in drug delivery and medical imaging, although this is an application of cadmium in a different form.[18]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.[5] It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[5] It is also a known human carcinogen and may cause genetic defects and damage fertility or the unborn child.[2][5] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should always be worn when handling this compound.[4] All work should be conducted in a well-ventilated laboratory fume hood.

Conclusion

This compound is a compound with significant toxicological properties that make it a subject of intense scientific scrutiny. For researchers and drug development professionals, a thorough understanding of its physicochemical characteristics, its impact on cellular signaling, and appropriate experimental protocols is essential for both safety and the advancement of scientific knowledge. While its direct therapeutic applications are limited by its toxicity, its role as a tool for investigating cellular stress and carcinogenesis is invaluable. The data and protocols presented in this guide are intended to support the scientific community in the responsible and effective use of this important chemical compound.

References

- 1. CAS 10022-68-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Cadmium and Cadmium Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cadmium-induced Cancers in Animals and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Cadmium nitrate - Wikipedia [en.wikipedia.org]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. fishersci.com [fishersci.com]

- 9. Cadmium Nitrate | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. RU2493103C1 - Method of cadmium nitrate purification - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cadmium | Cancer Trends Progress Report [progressreport.cancer.gov]

- 16. Cadmium Activates Multiple Signaling Pathways That Coordinately Stimulate Akt Activity to Enhance c-Myc mRNA Stability | PLOS One [journals.plos.org]

- 17. Cadmium Activates Multiple Signaling Pathways That Coordinately Stimulate Akt Activity to Enhance c-Myc mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanorh.com [nanorh.com]

Molecular weight of Cadmium nitrate tetrahydrate

An In-depth Technical Guide to Cadmium Nitrate (B79036) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium nitrate tetrahydrate, an inorganic compound with the formula Cd(NO₃)₂·4H₂O, is a colorless, crystalline solid that is highly soluble in water.[1] It serves as a critical precursor in the synthesis of various cadmium-based materials, finds application in electroplating, and is used in the production of specialized pigments and glass.[1] In the research and development sector, it is utilized in studies focusing on heavy metal toxicity, nanoparticle synthesis, and as a source of cadmium ions for various chemical reactions. This guide provides a comprehensive overview of its chemical and physical properties, with a central focus on the determination of its molecular weight. It also delves into its role in biological signaling pathways and outlines experimental contexts for its use.

Chemical and Physical Properties

This compound is a deliquescent compound, meaning it readily absorbs moisture from the air.[2][3] It is classified as a hazardous substance and is recognized as a carcinogen.[4][5] Proper handling and disposal are critical.[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is Cd(NO₃)₂·4H₂O.

The calculation is as follows:

Total Molecular Weight = 112.414 + 28.014 + 159.99 + 8.064 = 308.478 u

The calculated molecular weight is approximately 308.48 g/mol .[12]

Summary of Properties

| Property | Value |

| Chemical Formula | Cd(NO₃)₂·4H₂O |

| Molecular Weight | 308.48 g/mol [12] |

| Appearance | Colorless or white crystalline solid[1] |

| CAS Number | 10022-68-1[3][13] |

| Melting Point | 59.5 °C |

| Solubility in Water | 109 g/100 mL at 0 °C; 326 g/100 mL at 60 °C |

| Density | 2.46 g/cm³ |

| Hazards | Toxic, Carcinogenic, Mutagenic, Environmental Hazard[5][14] |

Experimental Applications and Protocols

This compound is a versatile reagent in various experimental settings. While specific protocols are highly application-dependent, this section outlines common experimental workflows where it is utilized.

Synthesis of Nanoparticles

Cadmium nitrate is frequently used as a precursor for the synthesis of cadmium-based quantum dots (e.g., CdS, CdSe) and other nanocomposites.

Generalized Experimental Workflow: Synthesis of Cd-Cs Mixed Oxide Nanocomposites

This protocol is a generalized representation based on plant-mediated synthesis methods.[15]

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound (Cd(NO₃)₂·4H₂O) and a 0.1 M solution of a secondary metal salt (e.g., Cesium Chloride, CsCl).

-

Mixing: Add a plant extract (e.g., Trachyspermum ammi seed extract) dropwise into the mixed metal precursor solution under continuous stirring at a controlled temperature (e.g., 60 °C). The phytochemicals in the extract act as reducing and capping agents.

-

pH Adjustment: Adjust the pH of the reaction mixture to a mildly alkaline level (e.g., pH 9) using NaOH to facilitate the formation of metal hydroxides.

-

Reaction and Formation: Allow the reaction to proceed for a set duration to ensure complete nucleation and growth of the nanocomposites.

-

Purification: Centrifuge the resulting solution to separate the nanocomposite particles from the reaction medium. Wash the pellet multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

-

Drying: Dry the purified nanocomposite powder in an oven at a moderate temperature.

-

Characterization: Analyze the synthesized nanocomposites using techniques such as UV-Vis Spectroscopy, X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM) to determine their optical properties, crystalline structure, and morphology.

Caption: Generalized workflow for the green synthesis of nanocomposites.

Role in Biological Signaling

Cadmium is a non-essential heavy metal that is toxic to most organisms. Its presence triggers complex signaling cascades, particularly in plants, as a response to stress.

Cadmium-Induced Stress Signaling in Plants

When plant cells are exposed to cadmium (Cd²⁺), a rapid stress response is initiated. This involves the interplay of several key signaling molecules, including nitric oxide (NO), reactive oxygen species (ROS), and calcium ions (Ca²⁺).[16] These molecules activate downstream pathways, including Mitogen-Activated Protein Kinase (MAPK) cascades, leading to changes in gene expression aimed at mitigating cadmium toxicity.[16] One of the defense mechanisms involves the synthesis of phytochelatins, which are peptides that chelate and sequester cadmium ions, thereby detoxifying the cell.[17]

Caption: Cadmium-induced stress signaling pathway in plant cells.

References

- 1. CAS 10022-68-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Atomic Weight of Cadmium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Cadmium Nitrate | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cadmium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. fiveable.me [fiveable.me]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. This compound | CdH8N2O10 | CID 56924536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. strem.com [strem.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. mdpi.com [mdpi.com]

- 16. Nitric oxide mediates Cd-dependent induction of signaling- associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Cadmium nitrate tetrahydrate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Cadmium Nitrate (B79036) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for cadmium nitrate tetrahydrate, compiled from various Safety Data Sheets (SDS). It is intended to be a technical resource for professionals in research and drug development who handle this substance.

Chemical Identification and Properties

This compound is a white, crystalline solid that is highly soluble in water.[1][2] It is an inorganic compound that can act as a source of cadmium ions in solution.[1] Due to its hygroscopic nature, it readily absorbs moisture from the air.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 10022-68-1[3][4][5][6] |

| Molecular Formula | Cd(NO₃)₂·4H₂O[2][3][5] |

| Molecular Weight | 308.48 g/mol [2] |

| Synonyms | Nitric acid, cadmium salt, tetrahydrate; Cadmium dinitrate tetrahydrate[1][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White solid[4] |

| Odor | Odorless[4] |

| Melting Point | 59.5 °C (139.1 °F)[5] |

| Boiling Point | 132 °C (269.6 °F)[4] |

| Solubility | Soluble in water, ammonia, and alcohol[2][7] |

| pH | 3.9 (50% aqueous solution)[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple acute and chronic health risks. It is a strong oxidizer and may intensify fire.[7]

GHS Hazard Statements:

-

Harmful in contact with skin[3]

-

Causes damage to organs (kidney, lungs, bone) through prolonged or repeated exposure[4][8]

Target Organs: Kidney, Lungs, Bone, Blood[4][5]

Toxicology and Health Effects

Exposure to this compound can lead to severe health consequences.

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value |

| Oral LD50 | Rat | 300 mg/kg[9][10][11][12][13] |

| Oral LD50 | Mouse | 100 mg/kg[5] |

| Inhalation LC50 (dust) | Mouse | 18614.6 mg/m³ (4 hours)[5] |

Chronic Effects: Prolonged or repeated exposure to cadmium compounds can cause kidney damage, bone abnormalities, and lung disease.[14][15] Cadmium and its compounds are classified as known or suspected human carcinogens.[5][16]

Experimental Protocols for Toxicity Testing

The toxicological data presented in the safety data sheets are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Based on OECD Guideline 401

The determination of the median lethal dose (LD50) by the oral route provides information on the health hazards likely to arise from a single, short-term exposure.[17] Although OECD Guideline 401 has been largely replaced by alternative methods that reduce animal use, its principles form the basis for much of the historical data.[1][18]

Methodology:

-

Test Animals: Healthy, young adult rodents (commonly rats), all of the same sex, are used for each dose level.[17] If females are used, they should be nulliparous and non-pregnant.[17]

-

Dosage: The test substance is administered in a single dose by gavage.[17] At least 5 animals are used per dose level.[17]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[17] The time of onset, nature, and duration of toxic signs, as well as the time of death, are recorded.[17]

-

Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the test animals.[17]

Acute Inhalation Toxicity (LC50) - Based on OECD Guideline 403

This test assesses the health hazards from short-term exposure to an airborne substance.[14]

Methodology:

-

Test Animals: Typically, rodents such as rats are used.[6]

-

Exposure: Animals are exposed to the test substance, generated as a dust, vapor, or aerosol, in a dynamic inhalation chamber for a set period, usually 4 hours.[6][14] Multiple concentration levels are tested.[14]

-

Observation: Following exposure, the animals are observed for at least 14 days.[14] Mortality, clinical signs of toxicity, and changes in body weight are monitored.[6]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[6][14]

-

Data Analysis: The LC50, the concentration expected to cause death in 50% of the animals, is determined.[6]

Acute Dermal Irritation - Based on OECD Guideline 404

This method evaluates the potential of a substance to cause skin irritation or corrosion.[15]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[7]

-

Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[3][7] The exposure duration is typically 4 hours.[3][15]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3][15] Observations may continue for up to 14 days to assess the reversibility of the effects.[3][7]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.[3]

Safety and Handling

Due to its significant hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible.[4][14]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4][14]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4][14]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][14]

Handling and Storage

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][19]

-

Avoid creating dust.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[14][19]

-

Store locked up.[4]

-

Keep away from combustible materials, organic materials, and strong reducing agents.[4][14]

References

- 1. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. resources.finalsite.net [resources.finalsite.net]

- 13. resources.finalsite.net [resources.finalsite.net]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. catalog.labcorp.com [catalog.labcorp.com]

Hazards associated with Cadmium nitrate tetrahydrate exposure

An In-depth Technical Guide on the Hazards Associated with Cadmium Nitrate (B79036) Tetrahydrate Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) or professional safety and toxicological consultation. Always refer to a current SDS and follow all institutional and regulatory guidelines when handling Cadmium Nitrate Tetrahydrate.

Executive Summary

This compound, a water-soluble inorganic cadmium salt, presents significant health hazards upon exposure. It is classified as a potent toxicant with acute and chronic effects, including fatality upon inhalation, carcinogenicity, mutagenicity, and reproductive toxicity. The primary target organs for toxicity are the kidneys and lungs, with prolonged exposure leading to severe and irreversible damage. The underlying mechanism of toxicity is multifactorial, involving the induction of oxidative stress, disruption of cellular signaling pathways, and initiation of apoptosis. This guide provides a comprehensive overview of its physicochemical properties, toxicokinetics, key toxicological endpoints, and detailed experimental protocols for assessing its hazardous effects.

Physicochemical Properties

Understanding the fundamental properties of a compound is critical for its safe handling and for interpreting its biological activity.

| Property | Value | Reference |

| Chemical Formula | Cd(NO₃)₂·4H₂O | [1][2] |

| CAS Number | 10022-68-1 | [1][2] |

| Molecular Weight | 308.48 g/mol | [1][2] |

| Appearance | White to colorless crystalline solid | [3][4] |

| Odor | Odorless | [3] |

| Melting Point | 59.5 °C (139.1 °F) | [3] |

| Boiling Point | 132 °C (270 °F) (decomposes) | [3] |

| Solubility | Highly soluble in water, alcohol, and ammonia. | [3] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of cadmium are dictated by its journey through the body.

-

Absorption: The primary routes of exposure for this compound are inhalation and ingestion.[5][6]

-

Inhalation: The respiratory tract is highly efficient at absorbing cadmium, with 30-50% of inhaled cadmium particles being absorbed into the bloodstream.[5][7] This is the most significant route for occupational exposure.

-

Ingestion: Gastrointestinal absorption is lower, typically 3-7% in the general population.[5][7] However, absorption rates can increase in individuals with dietary deficiencies in calcium, iron, or zinc, as cadmium competes for the same transport mechanisms.[5]

-

-

Distribution: Once absorbed, cadmium is transported in the blood, initially bound to albumin.[8] It is then primarily distributed to the liver, where it induces the synthesis of metallothionein (B12644479) (MT), a low-molecular-weight protein that binds cadmium with high affinity.[8][9] The Cd-MT complex is then released from the liver into the bloodstream and is subsequently filtered by the kidneys.[6][9] The kidneys and liver are the main accumulation sites, containing about 50% of the total body burden of cadmium.[7]

-

Metabolism: Cadmium is not metabolized in the body.[5] It persists in its divalent cationic form (Cd²⁺), which is responsible for its toxicity.[5]

-

Excretion: Cadmium is excreted very slowly from the body, primarily through the urine.[5][7] The Cd-MT complex is filtered by the glomerulus and reabsorbed in the proximal tubules, leading to accumulation in the renal cortex.[8] This slow excretion rate results in a very long biological half-life, estimated to be between 10 and 38 years, making it a cumulative toxin.[5][7]

Core Toxicological Hazards

This compound is classified as a hazardous substance with multiple toxic endpoints.

Acute Toxicity

Exposure to high concentrations can cause severe, immediate effects. It is classified as Toxic if swallowed and Fatal if inhaled .[6]

| Route | Endpoint | Species | Value |

| Oral | LD₅₀ | Rat | 300 mg/kg |

| Oral | LD₅₀ | Mouse | 100 mg/kg |

| Inhalation | LC₅₀ | Mouse | 1925 ppm (4 hours) |

Data compiled from multiple Safety Data Sheets.

Chronic and Organ-Specific Toxicity

Prolonged or repeated exposure causes damage to several organs, even at low concentrations.[5]

-

Nephrotoxicity: The kidney is the primary target organ for chronic cadmium toxicity.[5][10] Cadmium accumulates in the proximal tubules, leading to tubular dysfunction, proteinuria, and eventually, renal failure.[11]

-

Pulmonary Effects: Chronic inhalation can lead to emphysema and lung cancer.[12]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: Cadmium and its compounds are recognized as human carcinogens.[13]

-

IARC: Group 1 (Carcinogenic to humans)

-

NTP: Known to be a human carcinogen

-

OSHA: Specifically regulated carcinogen

-

-

Germ Cell Mutagenicity: Classified as a substance that may cause genetic defects .[14] Cadmium can induce DNA strand breaks and chromosomal aberrations.[11]

-

Reproductive Toxicity: Classified as a substance that may damage fertility or the unborn child .[14]

Permissible Exposure Limits

Regulatory agencies have established limits for occupational exposure to cadmium.

| Agency | Limit Type | Value | Notes |

| OSHA | PEL (8-hr TWA) | 5 µg/m³ | Permissible Exposure Limit |

| ACGIH | TLV (8-hr TWA) | 0.01 mg/m³ (Total Particulate) | Threshold Limit Value |

| ACGIH | TLV (8-hr TWA) | 0.002 mg/m³ (Respirable Fraction) | Threshold Limit Value |

Data compiled from the New Jersey Department of Health Hazardous Substance Fact Sheet.[10]

Mechanism of Toxicity & Signaling Pathways

Cadmium exerts its toxicity by interfering with multiple cellular processes. The generation of Reactive Oxygen Species (ROS) is a central mechanism, leading to oxidative stress.[5][11] This stress activates several signaling cascades that can culminate in DNA damage, inflammation, and programmed cell death (apoptosis).[5][14]

Cadmium-Induced Stress and Apoptosis Signaling

The diagram below illustrates the key pathways initiated by cadmium exposure. Cadmium (Cd²⁺) entering the cell promotes the production of ROS. This oxidative stress activates the p53 tumor suppressor protein and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.[5][15] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[16][17] Concurrently, the activated JNK and p38 pathways phosphorylate downstream targets that also contribute to the apoptotic response, ultimately leading to the activation of executioner caspases and cell death.[14][18]

Experimental Protocols for Hazard Assessment

The following sections detail standardized methodologies for evaluating the key toxicological endpoints of cadmium compounds.

Protocol: Acute Oral Toxicity (LD₅₀) in Rodents

This protocol is based on standard regulatory guidelines for determining the median lethal dose (LD₅₀) of a substance.

-

Animal Model:

-

Species: Sprague-Dawley rats.[19]

-

Sex: 5 males and 5 females per dose group.

-

Weight: 200-250 grams.

-

Acclimatization: Minimum of 5 days to laboratory conditions.

-

-

Preparation and Dosing:

-

Fast animals overnight (withhold food, not water) prior to dosing.[19]

-

Calculate the dose for each animal based on its fasted body weight.

-

Dissolve this compound in a suitable vehicle (e.g., deionized water).

-

Administer a single dose via oral gavage using a stomach tube.[19][20] The volume should not exceed 10 mL/kg.

-

Dose groups should include a control (vehicle only) and at least three test groups with geometrically spaced doses.

-

-

Observation:

-

Monitor animals continuously for the first 4 hours post-dosing, then daily for a total of 14 days.[19]

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior).

-

Record mortality twice daily.

-

Measure body weights just before dosing, at day 7, and at day 14 (termination).[19]

-

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Conduct a gross necropsy on all animals (including those that died during the study).

-

Examine external surfaces, orifices, and all cranial, thoracic, and abdominal cavities and their contents. Record any abnormalities.[19]

-

-

Data Analysis:

-

Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis).

-

Protocol: In Vivo Alkaline Comet Assay for Genotoxicity

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells isolated from animal tissues following exposure to a test substance.[21]

Detailed Steps:

-

Animal Treatment: Dose animals (typically rats or mice) with this compound, including a negative control and a positive control group. The route of administration should be relevant to human exposure (e.g., oral gavage).[21]

-

Tissue Collection: At a specified time after dosing (e.g., 2-6 hours), humanely euthanize the animals and collect target tissues (e.g., liver, kidneys). Place tissues in a chilled mincing buffer.[21]

-

Cell Isolation: Gently mince the tissue and suspend in buffer to release cells. Filter the suspension to remove debris, creating a single-cell suspension. Keep on ice.

-

Slide Preparation: Mix the single-cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.[22]

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent, e.g., Triton X-100) for at least 1 hour. This step removes cell membranes and histones, leaving behind DNA "nucleoids".[23]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[21]

-

Electrophoresis: Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes. Fragmented DNA (from strand breaks) will migrate out of the nucleoid, forming a "comet tail".[23]

-

Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).[22]

-

Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to score at least 150 randomly selected cells per sample.[21] The primary metric is "% Tail DNA" (the percentage of total DNA fluorescence in the tail), which is proportional to the amount of DNA damage.

Protocol: Histopathological Examination of Target Organs

This protocol outlines the steps for preparing and examining tissues to identify structural damage caused by cadmium exposure.

-

Animal Model & Dosing:

-

Use a rodent model (e.g., Sprague-Dawley rats).

-

Administer this compound (e.g., 3-6 mg/kg) via oral gavage daily for a sub-chronic period (e.g., 4-8 weeks).[10] Include a control group receiving only the vehicle.

-

-

Tissue Collection and Fixation:

-

At the end of the treatment period, euthanize the animals.

-

Immediately perfuse the animals with saline followed by a fixative.

-

Excise the target organs (kidneys, liver).

-

Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[24]

-

-

Tissue Processing:

-

Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).

-

Clear the tissues using an agent like xylene.

-

Infiltrate and embed the tissues in paraffin (B1166041) wax to form solid blocks.

-

-

Sectioning and Staining:

-

Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.

-

Mount the sections on glass microscope slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Hematoxylin and Eosin (B541160) (H&E) using standard procedures.[24] Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.

-

-

Microscopic Examination:

-

Examine the stained slides under a light microscope.

-

An experienced pathologist should evaluate the tissues for signs of toxicity.

-

In the Kidney: Look for glomerular atrophy, tubular necrosis, loss of brush border, interstitial inflammation, and fibrosis.[10][25]

-

In the Liver: Look for hepatocyte degeneration, necrosis, sinusoidal dilatation, and inflammatory cell infiltration.[12]

-

Score the lesions based on severity (e.g., minimal, mild, moderate, severe).

-

Conclusion